CYM-5520

Beschreibung

Eigenschaften

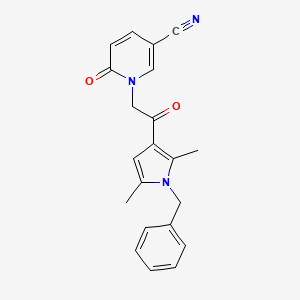

IUPAC Name |

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGNANMYYHBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347648 | |

| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449747-00-5 | |

| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449747-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of CYM-5520, a Selective S1P2 Receptor Allosteric Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis of the query for "CYM-5520 mechanism of action" as an S1P3 receptor antagonist revealed a significant discrepancy with established scientific literature. The following guide is based on comprehensive research demonstrating that CYM-5520 is a selective S1P2 receptor agonist , not an S1P3 antagonist. This document will therefore detail its mechanism of action at the S1P2 receptor.

Executive Summary

CYM-5520 is a potent and selective small molecule agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site bound by the endogenous ligand, sphingosine-1-phosphate (S1P).[3][4] This allosteric binding allows CYM-5520 to activate the S1P2 receptor and initiate downstream signaling cascades.[3] Notably, CYM-5520 exhibits high selectivity for S1P2 and does not activate other S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5.[1][3] This specificity makes it a valuable tool for investigating the physiological and pathophysiological roles of the S1P2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CYM-5520's activity based on published experimental data.

Table 1: Potency of CYM-5520

| Parameter | Value | Cell Line/Assay System | Reference |

| EC50 | 480 nM | S1PR2 CRE-bla CHO cells | [1] |

| EC50 | 1.6 µM | Wild type S1PR2-GFP CHO cells (cAMP response) | [3] |

| EC50 | 1.5 µM | Headgroup triple mutant S1PR2-GFP CHO cells (cAMP response) | [3] |

Table 2: Selectivity Profile of CYM-5520

| Receptor Subtype | Activity | Reference |

| S1P1 | Inactive | [1][3] |

| S1P2 | Agonist | [1][3] |

| S1P3 | Inactive | [1][3] |

| S1P4 | Inactive | [3] |

| S1P5 | Inactive | [1][3] |

Table 3: Binding Characteristics of CYM-5520

| Binding Parameter | Observation | Assay | Reference |

| Competition with [33P]S1P | Does not displace radiolabeled S1P | Radioligand Binding Assay | [3] |

| Competition with JTE-013 (S1P2 antagonist) | Non-competitive interaction | CRE-bla reporter assay | [3] |

Signaling Pathways

Activation of the S1P2 receptor by CYM-5520 initiates a complex network of intracellular signaling pathways. S1P2 is known to couple to multiple heterotrimeric G proteins, including Gi, Gq, and G12/13. This promiscuous coupling leads to the modulation of various downstream effectors.

Caption: S1P2 Receptor Signaling Activated by CYM-5520.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of CYM-5520.

-

Objective: To determine if CYM-5520 competes with the natural ligand S1P for binding to the S1P2 receptor.

-

Methodology:

-

Membranes from cells overexpressing the S1P2 receptor are prepared.

-

A constant concentration of radiolabeled S1P (e.g., [33P]S1P) is incubated with the membranes.

-

Increasing concentrations of unlabeled CYM-5520, unlabeled S1P (positive control), or an S1P2 antagonist like JTE-013 are added to compete for binding.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using scintillation counting.

-

A displacement curve is generated to determine the IC50 value.

-

-

Expected Outcome: CYM-5520, being an allosteric modulator, is not expected to displace the radiolabeled S1P from the orthosteric binding site.[3]

References

An In-depth Technical Guide to the S1P2 Receptor Interaction of CYM-5520

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of CYM-5520, a selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P2). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

Executive Summary

CYM-5520 is a potent and highly selective agonist for the S1P2 receptor.[1][2] A critical aspect of its pharmacology is its mechanism as an allosteric agonist .[3][4][5] This means it binds to a site on the receptor distinct from the orthosteric site occupied by the endogenous ligand, Sphingosine-1-Phosphate (S1P).[4][5] Consequently, CYM-5520 does not compete with or displace S1P from its binding pocket but still activates the receptor.[4][6] This allosteric nature precludes the determination of a traditional inhibition constant (Ki) or IC50 value from direct competitive binding assays against radiolabeled S1P.[4] Its potency is therefore characterized by functional assays measuring the downstream cellular response to receptor activation.

Quantitative Potency and Selectivity Data

The potency of CYM-5520 is defined by its half-maximal effective concentration (EC50) in functional assays. The compound demonstrates high selectivity, showing no activation of other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, S1PR5).[1][3]

Table 1: Potency of CYM-5520 on S1P2 Receptor Variants

| Compound | Receptor Target | Assay Type | Measured Value (EC50) | Reference |

|---|---|---|---|---|

| CYM-5520 | S1P2 | Not Specified | 480 nM (0.48 µM) | [1][2][3][7] |

| CYM-5520 | Wild Type S1P2 | cAMP Response | 1.6 µM | [3][8] |

| CYM-5520 | Triple Mutant S1P2* | cAMP Response | 1.5 µM | [3][7][8] |

*Mutant receptor with altered S1P headgroup binding residues, demonstrating CYM-5520's distinct binding site.[4]

Table 2: Comparative Ligand Binding Data at the S1P2 Receptor

| Compound | Ligand Type | Receptor Target | Assay Type | Measured Value (IC50 / Ki) | Reference |

|---|---|---|---|---|---|

| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | S1P2 | Radioligand Binding | IC50: 25 nM | [4] |

| JTE-013 | Competitive Antagonist | S1P2 | Radioligand Binding | IC50: 53 nM | [4] |

| JTE-013 | Competitive Antagonist | S1P2 | Schild Analysis | Ki: 20 nM | [4] |

| CYM-5520 | Allosteric Agonist | S1P2 | Radioligand Binding | Does not compete with S1P | [4] |

Mechanism of Action: Allosteric Agonism

CYM-5520's allosteric mechanism is a key differentiator. It binds to a pocket lower in the receptor's transmembrane domain, distinct from the orthosteric site where S1P binds.[5][6] This allows for the co-binding of both CYM-5520 and S1P.[3][5] This mode of action was confirmed through experiments where mutations to the S1P headgroup binding site abolished receptor activation by S1P but not by CYM-5520.[4][5]

Experimental Protocols

This assay was performed to determine if CYM-5520 competes with the endogenous ligand S1P at its binding site. The results demonstrated a lack of competition, supporting the allosteric agonist mechanism.[4]

-

Objective: To measure the ability of a test compound (e.g., unlabeled S1P, JTE-013, CYM-5520) to displace a radiolabeled ligand ([³³P]S1P) from the S1P2 receptor.

-

Materials:

-

Cell membranes overexpressing the human S1P2 receptor.

-

Radioligand: [³³P]S1P.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).

-

Test compounds (unlabeled S1P, JTE-013, CYM-5520) at various concentrations.

-

96-well glass fiber filter plates.

-

-

Procedure:

-

S1P2 receptor membranes are diluted in ice-cold assay buffer.

-

Test compounds are serially diluted and pre-incubated with the receptor membranes for 30 minutes at room temperature.

-

[³³P]S1P is added to the mixture and incubated for 60 minutes at room temperature to allow binding to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filter plates, which traps the receptor membranes.

-

Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. For competitive ligands like unlabeled S1P and JTE-013, this generates a dose-dependent inhibition curve from which an IC50 value is calculated.[4] For CYM-5520, no displacement of [³³P]S1P was observed.[4]

This functional assay measures a downstream consequence of S1P2 receptor activation—the modulation of intracellular cyclic AMP (cAMP) levels—to determine the potency (EC50) of agonists.

-

Objective: To quantify the dose-dependent effect of S1P and CYM-5520 on intracellular cAMP levels in cells expressing S1P2.

-

Methodology: A genetically encoded biosensor, consisting of a luciferase-cAMP fusion construct, is utilized.[4]

-

Principle: The S1P2 receptor couples to G proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. The biosensor's luciferase activity is dependent on cAMP binding; a change in cAMP concentration results in a measurable change in light output.

-

Procedure:

-

CHO cells stably expressing the S1P2 receptor and the luciferase-cAMP biosensor are plated in 96-well plates.

-

Cells are stimulated with varying concentrations of an agonist (S1P or CYM-5520).

-

Following stimulation, the luciferase substrate is added, and luminescence is measured.

-

A decrease in cAMP corresponds to an increase in luciferase activity.

-

-

Data Analysis: Luminescence values are plotted against agonist concentration to generate a dose-response curve, from which the EC50 value is calculated. This assay confirmed that CYM-5520 is a full agonist for both wild-type and headgroup-mutant S1P2 receptors.[3][8]

S1P2 Receptor Signaling Pathways

Activation of the S1P2 receptor by an agonist like CYM-5520 initiates several intracellular signaling cascades through the coupling of G proteins (primarily Gα12/13 and Gαi). These pathways regulate diverse cellular processes.

-

Rho/ROCK Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is central to regulating cell shape, migration, and smooth muscle contraction.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can be activated, influencing cell proliferation, differentiation, and survival.[8]

-

NF-κB Pathway: S1P2 activation has been shown to stimulate the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[4][9]

-

PI3K Pathway: The phosphoinositide 3-kinase (PI3K) pathway can also be engaged, impacting cell growth and survival.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S1P Receptor 2 Agonist, CYM-5520 | Sigma-Aldrich [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

CYM-5520: An In-Depth Technical Guide to its Allosteric Modulator Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core allosteric modulator properties of CYM-5520, a selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Properties of CYM-5520

CYM-5520 is a pyrrolyl ketone derivative that functions as a potent and selective allosteric agonist of S1PR2.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), CYM-5520 binds to a different site on the receptor, modulating its activity without directly competing with S1P.[2][3] This allosteric mechanism allows for a nuanced control of S1PR2 signaling. Computational modeling suggests that CYM-5520 binds within the orthosteric binding pocket, but in a lower region, permitting simultaneous binding of S1P.[2][3]

Selectivity and Potency

CYM-5520 exhibits high selectivity for S1PR2, showing no significant activity at other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[4][5] This specificity makes it a valuable tool for dissecting the physiological and pathological roles of S1PR2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CYM-5520's activity at the S1PR2 receptor.

Table 1: Potency of CYM-5520 in Functional Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| CRE-bla Reporter Assay | S1PR2-CRE-bla CHO | EC50 | 0.48 µM | [4] |

| cAMP Response Assay | Wild Type S1PR2-GFP CHO | EC50 | 1.6 µM | [2] |

| cAMP Response Assay | Triple Mutant S1PR2-GFP CHO | EC50 | 1.5 µM | [2][4] |

Table 2: Competitive Binding Parameters

| Ligand | Assay Type | Receptor | Parameter | Value | Reference |

| Unlabeled S1P | [33P]S1P Radioligand Binding | S1PR2 | IC50 | 25 nM | [2] |

| JTE-013 | [33P]S1P Radioligand Binding | S1PR2 | IC50 | 53 nM | [2] |

| CYM-5520 | [33P]S1P Radioligand Binding | S1PR2 | Competition | No competition observed | [2] |

| JTE-013 | S1PR2 CRE-bla Reporter Assay (vs. S1P) | S1PR2 | Ki | 20 nM | [2] |

Mechanism of Action and Signaling Pathways

S1PR2 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of diverse downstream signaling cascades.[6] CYM-5520, as an allosteric agonist, activates S1PR2, initiating signaling pathways that influence various cellular processes.

G Protein Coupling and Downstream Effectors

Activation of S1PR2 by CYM-5520 can lead to the activation of:

-

G12/13 pathway: This typically leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6]

-

Gq pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

NF-κB Pathway: S1PR2 activation has been shown to stimulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[2][5]

The following diagram illustrates the proposed signaling pathways activated by CYM-5520 upon binding to S1PR2.

References

- 1. researchgate.net [researchgate.net]

- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Agonist CYM-5520: A Technical Guide to its Downstream Signaling Pathways via the Sphingosine-1-Phosphate Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathological processes.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), CYM-5520 binds to an allosteric site on S1PR2, offering a unique pharmacological tool to probe the receptor's function.[2] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by CYM-5520 through S1PR2, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of CYM-5520's activity on S1PR2.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 (Agonist Activity) | 480 nM | S1PR2-expressing cells | [1] |

| EC50 (cAMP Response) | 1.6 µM | Wild-type S1PR2-expressing CHO cells | [2][3] |

| EC50 (cAMP Response) | 1.5 µM | Triple mutant S1PR2-expressing CHO cells | [1][3] |

| Selectivity | No significant activation | S1PR1, S1PR3, S1PR4, S1PR5 | [1] |

Core Signaling Pathways

S1PR2 is known to couple to multiple G protein families, including Gα12/13, Gαq, and Gαi. Activation of S1PR2 by CYM-5520 initiates distinct downstream signaling cascades, each with specific cellular consequences.

The Gα12/13-RhoA Signaling Pathway

Activation of the Gα12/13 pathway is a prominent signaling axis for S1PR2. This pathway plays a crucial role in regulating cell shape, motility, and contraction through the activation of the small GTPase RhoA.

Mechanism:

-

Gα12/13 Activation: Upon CYM-5520 binding, S1PR2 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α subunit of the heterotrimeric G12/13 protein.

-

RhoGEF Recruitment: The activated Gα12/13 subunit directly interacts with and activates specific guanine nucleotide exchange factors (GEFs) of the RhoGEF family, such as Leukemia-Associated RhoGEF (LARG).[4]

-

RhoA Activation: These RhoGEFs then catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[4]

-

Downstream Effects: Active RhoA initiates a cascade of downstream events, most notably the activation of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and subsequent actomyosin contractility.

The Gαq-Phospholipase C Signaling Pathway

S1PR2 coupling to Gαq proteins initiates a signaling cascade that leads to the generation of two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Mechanism:

-

Gαq Activation: CYM-5520 binding to S1PR2 activates the Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates the activity of phospholipase C (PLC).[5]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into IP3 and DAG.[6]

-

Downstream Effects:

-

IP3: Diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG: Along with the elevated intracellular Ca2+, DAG activates protein kinase C (PKC), which then phosphorylates a wide range of downstream targets, influencing processes such as cell growth, differentiation, and inflammation.

-

The Gαi-Adenylyl Cyclase Inhibition Pathway

Coupling of S1PR2 to Gαi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Mechanism:

-

Gαi Activation: CYM-5520 binding to S1PR2 activates the Gαi subunit.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[7][8][9][10][11]

-

Decreased cAMP Levels: This inhibition leads to a reduction in the intracellular concentration of cAMP.

-

Downstream Effects: A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and other cAMP-dependent effectors, thereby modulating a variety of cellular processes, including metabolism, gene transcription, and cell growth.

Experimental Protocols

cAMP Measurement Assay

This protocol describes a method to quantify changes in intracellular cAMP levels upon treatment with CYM-5520.

Materials:

-

S1PR2-expressing cells (e.g., CHO or HEK293)

-

Cell culture medium

-

CYM-5520

-

Forskolin (or other adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

-

384-well white plates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed S1PR2-expressing cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of CYM-5520 in assay buffer. Also, prepare a stock solution of forskolin.

-

Cell Treatment:

-

For agonist mode: Add CYM-5520 dilutions to the cells and incubate for the time specified by the assay kit manufacturer (typically 30 minutes).

-

For antagonist mode (to confirm Gαi coupling): Pre-incubate cells with CYM-5520 dilutions for 15-30 minutes, then add a fixed concentration of forskolin to stimulate cAMP production. Incubate for an additional 30 minutes.

-

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Measure the signal using a plate reader. For agonist mode, plot the signal against the CYM-5520 concentration to determine the EC50. For antagonist mode, the inhibition of the forskolin-induced signal will confirm Gαi coupling.

RhoA Activation Assay (G-LISA)

This protocol outlines a method to measure the activation of RhoA in response to CYM-5520.

Materials:

-

S1PR2-expressing cells

-

Cell culture medium

-

CYM-5520

-

RhoA G-LISA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, antibodies, and detection reagents)

-

Ice-cold PBS

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture S1PR2-expressing cells to 80-90% confluency. Serum-starve the cells for 2-4 hours before treatment. Treat the cells with CYM-5520 at various concentrations for a short period (e.g., 2-5 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

G-LISA Assay:

-

Add equal amounts of protein from each lysate to the wells of the Rho-GTP binding plate.

-

Incubate the plate to allow the active RhoA to bind to the Rho-GTP binding domain coated on the plate.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against RhoA, followed by incubation and washing.

-

Add the secondary HRP-conjugated antibody, followed by incubation and washing.

-

Add the HRP substrate and measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the amount of active RhoA in the sample. Normalize the results to the total protein concentration.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol describes the detection of phosphorylated Akt as an indicator of PI3K/Akt pathway activation.

Materials:

-

S1PR2-expressing cells

-

Cell culture medium

-

CYM-5520

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat S1PR2-expressing cells with CYM-5520 for various times and concentrations. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

Conclusion

CYM-5520 serves as a valuable pharmacological tool for dissecting the multifaceted signaling of S1PR2. Its allosteric mode of action provides a unique avenue to modulate receptor function. This guide has detailed the primary Gα12/13-RhoA, Gαq-PLC, and Gαi-adenylyl cyclase pathways activated by CYM-5520. The provided experimental protocols offer a starting point for researchers to further investigate the intricate downstream consequences of S1PR2 activation by this selective agonist. Further research is warranted to fully elucidate the role of the PI3K/Akt pathway and potential β-arrestin involvement in CYM-5520-mediated signaling, which will undoubtedly provide deeper insights into the therapeutic potential of targeting S1PR2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S1P Receptor 2 Signals Through the RGS-RhoGEF, LARG, To Promote Smooth Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PathWhiz [smpdb.ca]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]

- 9. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM-5520: A Technical Guide to a Selective S1P₂ Receptor Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of CYM-5520, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). The information presented herein is intended to support research and drug development efforts focused on the S1P₂ receptor and its role in various physiological and pathological processes.

Chemical Structure and Properties

CYM-5520 is a pyrrolyl ketone derivative with the systematic IUPAC name 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile.[1][2] Its chemical structure and key identifiers are summarized in the table below.

Table 1: Chemical Identity of CYM-5520

| Identifier | Value |

| IUPAC Name | 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile |

| Molecular Formula | C₂₁H₁₉N₃O₂ |

| Molecular Weight | 345.39 g/mol |

| CAS Number | 1449747-00-5 |

| SMILES | CC1=CC(=C(C)[N]1CC2=CC=CC=C2)C(=O)CN3C=C(C=CC3=O)C#N |

The physicochemical properties of CYM-5520 are crucial for its handling, formulation, and experimental application. A summary of its known properties is provided below.

Table 2: Physicochemical Properties of CYM-5520

| Property | Value | Source |

| Physical State | Solid, off-white crystalline powder | Vendor Information |

| Solubility | Soluble in DMSO (≥ 69 mg/mL) | [2] |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| pKa | Not explicitly reported | |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year.[3] | Vendor Information |

| Stability | Avoid repeated freeze-thaw cycles of stock solutions.[2] | Vendor Information |

Mechanism of Action and Biological Activity

CYM-5520 is a highly selective allosteric agonist of the S1P₂ receptor.[3][4] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which binds to the orthosteric site, CYM-5520 is believed to bind to a distinct, allosteric site on the receptor.[5] This allosteric binding results in the activation of the S1P₂ receptor and its downstream signaling pathways. A key characteristic of CYM-5520 is its selectivity for S1P₂ over other S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[3]

The biological activity of CYM-5520 has been characterized in various in vitro assays, with key quantitative data summarized in the table below.

Table 3: Biological Activity of CYM-5520

| Assay | Cell Line | Parameter | Value |

| S1P₂ Receptor Activation | CHO cells | EC₅₀ | 480 nM[3] |

| cAMP Response (Wild-Type S1P₂) | CHO cells | EC₅₀ | 1.6 µM[3] |

| cAMP Response (Mutant S1P₂) * | CHO cells | EC₅₀ | 1.5 µM[3] |

| Radioligand Binding Competition | S1PR2-CRE bla cells | IC₅₀ | Does not displace [³³P]-S1P |

*Mutant S1P₂ receptor with altered S1P binding site.

The activation of the S1P₂ receptor by CYM-5520 initiates a cascade of intracellular signaling events. S1P₂ is primarily coupled to Gα₁₂/₁₃ and Gαq proteins, leading to the activation of RhoA and PLC pathways, respectively.

Experimental Protocols

Detailed methodologies for key experiments involving CYM-5520 are provided below to facilitate experimental design and replication.

Radioligand Binding Assay (Competition)

This protocol is designed to assess whether CYM-5520 competes with the endogenous ligand S1P for binding to the S1P₂ receptor.

Materials:

-

S1PR2-CRE bla expressing cells

-

[³³P]-S1P (radioligand)

-

Unlabeled S1P (competitor)

-

CYM-5520

-

JTE-013 (S1P₂ antagonist, as a positive control for competition)

-

Cell culture medium

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Culture S1PR2-CRE bla cells to confluency in appropriate culture vessels.

-

Prepare cell membranes by harvesting cells, followed by homogenization and centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add a constant concentration of [³³P]-S1P to each well.

-

Add increasing concentrations of unlabeled S1P, CYM-5520, or JTE-013 to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled S1P (non-specific binding).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and determine the IC₅₀ value for compounds that show displacement.

cAMP Functional Assay

This assay measures the ability of CYM-5520 to modulate intracellular cyclic AMP (cAMP) levels, a downstream signaling event of S1P₂ receptor activation.

Materials:

-

CHO cells stably expressing the S1P₂ receptor and a cAMP-responsive reporter (e.g., luciferase-based biosensor).

-

CYM-5520

-

S1P (positive control)

-

Forskolin (adenylyl cyclase activator)

-

Cell culture medium

-

Assay buffer

-

Luminescence plate reader

Procedure:

-

Seed the engineered CHO cells into a 96-well plate and culture overnight.

-

Replace the culture medium with assay buffer and incubate for a period to allow cells to equilibrate.

-

Add increasing concentrations of CYM-5520 or S1P to the wells.

-

For Gαi-coupled pathways, after agonist addition, stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.

-

Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence response against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol describes the use of CYM-5520 in a preclinical model of postmenopausal osteoporosis.

Animals and Housing:

-

Female mice (e.g., C57BL/6), 8-10 weeks old.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-

Ovariectomy:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Perform bilateral ovariectomy through a dorsal or ventral incision.

-

A sham-operated group should undergo the same surgical procedure without the removal of the ovaries.

-

Provide post-operative analgesia and monitor the animals for recovery.

-

-

Treatment:

-

Allow the mice to recover for a period (e.g., 2-4 weeks) to establish bone loss.

-

Administer CYM-5520 (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule for a defined duration (e.g., 4-6 weeks).[3]

-

-

Outcome Measures:

-

At the end of the treatment period, euthanize the animals.

-

Collect femurs and vertebrae for analysis.

-

Micro-computed Tomography (µCT): Analyze bone microarchitecture parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histomorphometry: Process bone samples for histological sectioning and staining (e.g., H&E, von Kossa) to assess cellular parameters like osteoblast and osteoclast numbers and surface.

-

Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength.

-

Conclusion

CYM-5520 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the S1P₂ receptor. Its selectivity and allosteric mode of action make it a unique probe for dissecting S1P₂-mediated signaling pathways. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

What is the EC50 of CYM-5520?

An In-Depth Technical Guide to the EC50 of CYM-5520

Introduction to CYM-5520

CYM-5520 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2][3] As a pyrrolyl ketone derivative, CYM-5520 exhibits high selectivity for S1PR2 and does not activate other S1P receptor subtypes, including S1PR1, S1PR3, S1PR4, and S1PR5.[4][5] Its allosteric mode of action means it binds to a site on the receptor distinct from the orthosteric site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2][6] This property allows CYM-5520 to activate the receptor even when the orthosteric site is mutated or occupied.[2][6] This technical guide provides a comprehensive overview of the EC50 of CYM-5520, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data: EC50 of CYM-5520

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For CYM-5520, several EC50 values have been reported across different experimental systems. These values are summarized in the table below for clear comparison.

| Assay Type | Cell Line/System | Reported EC50 | Reference |

| S1PR2 Agonist Activity | Not specified | 480 nM (0.48 µM) | [1][4][5] |

| cAMP Response Assay | WT S1PR2-GFP expressing cells | 1.6 µM | [5][6] |

| cAMP Response Assay | Triple Mutant S1PR2-GFP expressing cells | 1.5 µM | [5][6] |

| CRE-bla Reporter Assay | S1PR2 expressing cells | 1.3 µM | [6] |

S1PR2 Signaling Pathway

CYM-5520 exerts its effects by activating S1PR2, which is known to couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of diverse downstream signaling cascades.[3] The diagram below illustrates the primary signaling pathways initiated by S1PR2 activation.

Experimental Protocols for EC50 Determination

The determination of CYM-5520's EC50 involves cellular assays that measure a functional response downstream of S1PR2 activation. Below are detailed methodologies for two key experiments cited.

cAMP Response Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1PR2.

-

Cell Lines: CHO or HEK293 cells stably expressing wild-type (WT) or mutant S1PR2 fused with Green Fluorescent Protein (GFP).[6]

-

Principle: A genetically encoded biosensor, often a luciferase-cAMP fusion protein, is used to measure intracellular cAMP levels.[6] Agonist binding to the Gi-coupled S1PR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and a corresponding change in the biosensor's signal (e.g., a decrease in luciferase activity).

-

Protocol:

-

Cell Plating: Seed the S1PR2-expressing cells into 96-well plates and culture overnight.

-

Compound Preparation: Prepare a serial dilution of CYM-5520 in a suitable assay buffer.

-

Stimulation: Treat the cells with the various concentrations of CYM-5520. A known adenylyl cyclase activator like forskolin is often added to stimulate cAMP production, allowing for the measurement of inhibition.

-

Signal Detection: After an incubation period, measure the signal from the cAMP biosensor using a luminometer or a fluorescence plate reader, depending on the nature of the biosensor.

-

Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the CYM-5520 concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

CRE-bla Reporter Assay

This assay leverages a reporter gene, beta-lactamase (bla), under the control of a cAMP response element (CRE) to quantify changes in cAMP levels.

-

Principle: Activation of Gi by S1PR2 leads to decreased cAMP, which in turn reduces the activity of the CRE promoter and subsequent expression of beta-lactamase. The beta-lactamase activity is measured using a FRET-based substrate.

-

Protocol:

-

Cell Plating: Plate cells containing the S1PR2 receptor and the CRE-bla reporter construct in a 96-well plate.

-

Compound Addition: Add serial dilutions of CYM-5520 to the wells.

-

Incubation: Incubate the plates for a sufficient period (e.g., 4-16 hours) to allow for changes in gene expression.

-

Substrate Loading: Add the FRET-based beta-lactamase substrate to the cells and incubate at room temperature.

-

Detection: Measure the fluorescence at two wavelengths (emission of the donor and acceptor fluorophores) using a fluorescence plate reader.

-

Data Analysis: The ratio of the two emission intensities is calculated and plotted against the log of the agonist concentration. A non-linear regression analysis is used to determine the EC50.

-

General Workflow for EC50 Determination

The following diagram outlines a typical workflow for determining the EC50 of a compound in a cell-based assay.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

CYM-5520: A Deep Dive into its Discovery and Development as a Selective S1PR2 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CYM-5520 is a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor 2 (S1PR2).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of CYM-5520. It details the quantitative data associated with its activity, outlines key experimental protocols for its characterization, and illustrates its signaling pathways and discovery workflow through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and molecular biology, with a particular interest in S1P receptor modulation.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a wide array of cellular processes through its interaction with five G protein-coupled receptors, S1P1-5.[4] The S1P receptor 2 (S1PR2) subtype has been implicated in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and tumor cell survival.[5][6] The development of selective modulators for S1P receptors is therefore of significant interest for therapeutic applications. CYM-5520 emerged from high-throughput screening efforts as a selective allosteric agonist for S1PR2, offering a valuable tool for dissecting the roles of this receptor and as a potential lead compound for drug development.[6][7]

Discovery and Synthesis

CYM-5520 was identified through a high-throughput screening campaign aimed at discovering novel S1PR2 activators.[6] The initial hit was optimized through structure-activity relationship (SAR) studies to yield CYM-5520, a pyrrolyl ketone derivative with improved potency and selectivity.[3][7]

The synthesis of CYM-5520 involves the condensation of a chloroketone intermediate with a substituted pyridone derivative. A general synthetic scheme is depicted below.

General Synthesis Scheme

-

Step 1: Synthesis of the Chloroketone Intermediate: The synthesis begins with commercially available starting materials to construct the 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone intermediate.

-

Step 2: Condensation Reaction: The chloroketone intermediate is then reacted with 1,6-dihydro-6-oxo-3-pyridinecarbonitrile in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) to yield CYM-5520.[8]

Pharmacological Profile

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of CYM-5520.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 480 nM | Human S1PR2 | cAMP Response Assay | [1] |

| EC50 (Wild Type) | 1.6 µM | Human S1PR2 | Luciferase Reporter Gene Assay | [1] |

| EC50 (Triple Mutant) | 1.5 µM | Human S1PR2 | Luciferase Reporter Gene Assay | [1] |

| Selectivity | Inactive | S1PR1, 3, 4, 5 | Not specified | [1] |

| Binding Affinity (IC50) | Not Applicable (Allosteric) | Human S1PR2 | Radioligand Binding Assay ([³³P]-S1P) | [7] |

Table 1: In Vitro Potency and Selectivity of CYM-5520

| Compound | Ki (nM) | Receptor | Assay Type | Reference |

| JTE-013 | 20 | Human S1PR2 | Schild Analysis (vs. S1P) | [7] |

Table 2: Competitive Antagonism at S1PR2

Mechanism of Action

CYM-5520 functions as a selective allosteric agonist of S1PR2.[3][7] This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, S1P.[6][7] This allosteric binding modulates the receptor's conformation, leading to its activation.

Key evidence for its allosteric mechanism includes:

-

Lack of Competition with S1P: CYM-5520 does not displace radiolabeled S1P from binding to S1PR2.[6][7]

-

Activity on Mutant Receptors: It retains activity on S1PR2 mutants where key residues for S1P headgroup binding have been altered.[6][7]

-

Non-competitive Interaction with Antagonists: The inhibition profile of the competitive S1PR2 antagonist, JTE-013, against CYM-5520 is consistent with a non-competitive interaction.[7]

Computational modeling suggests that CYM-5520 binds within the hydrophobic pocket of the receptor, lower than the S1P binding site, and that co-binding of both S1P and CYM-5520 is possible.[6][7]

Signaling Pathways

Upon activation by CYM-5520, S1PR2 couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades.[5] These pathways can influence a variety of cellular functions.

Caption: S1PR2 signaling pathway activated by CYM-5520.

Experimental Protocols

Intracellular cAMP Measurement Assay

This protocol is used to determine the agonist activity of compounds at Gαi-coupled receptors like S1PR2.

-

Cell Culture: CHO cells stably expressing human S1PR2 are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated overnight.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin to induce cAMP production and varying concentrations of CYM-5520.

-

cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the concentration of CYM-5520 to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine if a compound competes with the endogenous ligand for binding to the receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing S1PR2.

-

Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled S1P (e.g., [³³P]-S1P) in the presence of increasing concentrations of unlabeled CYM-5520 or a known competitor (e.g., unlabeled S1P or JTE-013).

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the competing ligand to determine the IC50 value. The lack of displacement of [³³P]-S1P by CYM-5520 demonstrates its allosteric nature.[7]

Caption: Experimental workflow for the discovery and characterization of CYM-5520.

In Vivo Studies

CYM-5520 has been investigated in preclinical models of osteoporosis. In a study using ovariectomized mice, a model for postmenopausal osteoporosis, treatment with CYM-5520 (10 mg/kg, i.p., 5 days/week for 6 weeks) resulted in a significant increase in long bone and vertebral bone mass.[1] This effect was associated with an increased number of osteoblasts, elevated osteoid surface, and higher plasma levels of the bone formation marker procollagen I C-terminal propeptide.[1] These findings suggest that S1PR2 agonism may represent a novel osteoanabolic therapeutic strategy.

Clinical Development

As of the current date, there is no publicly available information on clinical trials specifically for CYM-5520. The compound is primarily utilized as a research tool to investigate the physiological and pathophysiological roles of S1PR2.

Conclusion

CYM-5520 is a valuable chemical probe for the study of S1PR2 biology. Its discovery and characterization as a selective allosteric agonist have provided significant insights into the function of this receptor. The preclinical data supporting its osteoanabolic effects highlight a potential therapeutic avenue for conditions like osteoporosis. Further research is warranted to fully elucidate the therapeutic potential of S1PR2 agonism and to develop compounds with optimized pharmacokinetic and pharmacodynamic properties for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of the Sphingosine-1-Phosphate Receptor 2 (S1P2) in Idiopathic Pulmonary Fibrosis: A Technical Guide

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of lung tissue and irreversible decline in lung function.[1] The signaling lipid Sphingosine-1-Phosphate (S1P) has emerged as a critical mediator in fibrosis pathogenesis. Levels of S1P are significantly elevated in the bronchoalveolar lavage (BAL) fluid, serum, and lung tissue of both IPF patients and corresponding animal models.[1][2][3] S1P exerts its effects through a family of five G protein-coupled receptors (S1P1-5). While these receptors have varied roles, the S1P2 receptor has been consistently identified as a key driver of pro-fibrotic cellular responses. This guide provides a detailed examination of the signaling pathways governed by S1P2 in IPF, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and discusses the therapeutic potential of targeting this receptor.

Core Signaling Pathways of S1P2 in Pulmonary Fibrosis

The pro-fibrotic effects of S1P2 are mediated through several interconnected signaling pathways involving fibroblasts, macrophages, and epithelial cells. Activation of S1P2 generally promotes processes that lead to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.

-

Gα12/13-RhoA Pathway in Fibroblasts: The canonical pro-fibrotic pathway downstream of S1P2 involves coupling to Gα12/13 proteins. This activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4][5] This cascade is crucial for the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a pivotal event in tissue scarring.[4]

-

Macrophage-Mediated Pro-Fibrotic Cytokine Amplification: S1P2 is expressed on alveolar macrophages and plays a critical role in augmenting the pro-fibrotic M2 macrophage phenotype.[6][7] S1P2 activation potentiates the signaling of interleukin-13 (IL-13), a key cytokine in fibrosis.[6][7][8] This leads to increased expression of IL-13 and IL-4, enhanced phosphorylation of the transcription factor STAT6, and subsequent upregulation of M2 markers like Arginase 1.[6][7][9][10]

-

Epithelial-Mesenchymal Transition (EMT): S1P2 signaling contributes to TGF-β1-induced EMT in alveolar epithelial cells.[2][3] During EMT, epithelial cells acquire mesenchymal characteristics, including the ability to produce ECM components, thereby contributing to the fibrotic process.

These interconnected pathways highlight S1P2 as a central node in the progression of pulmonary fibrosis.

Quantitative Data Summary

Preclinical studies using S1P2 knockout mice and specific S1P2 antagonists have provided quantitative evidence for the receptor's role in pulmonary fibrosis. The data consistently show that inhibition of S1P2 signaling attenuates inflammatory and fibrotic responses in the widely used bleomycin-induced lung injury model.

Table 1: Effects of S1P2 Genetic Deletion in the Bleomycin-Induced Fibrosis Mouse Model Data are presented as mean values and represent the typical attenuation observed in S1P2 knockout (S1pr2-/-) mice compared to wild-type (WT) controls following bleomycin challenge.

| Parameter Measured | Wild-Type (Bleomycin) | S1pr2-/- (Bleomycin) | Approximate Reduction | Reference |

| BALF Total Cells (x10⁵) | ~2.5 - 3.0 | ~1.0 - 1.5 | ~50-60% | [9] |

| BALF Macrophages (x10⁵) | ~2.0 - 2.5 | ~0.8 - 1.2 | ~50-60% | [9] |

| BALF Soluble Collagen (μg/mL) | ~40 - 50 | ~15 - 25 | ~50-60% | [9] |

| Lung Fibrotic Area (%) | ~12 - 15 | ~2 - 4 | ~70-80% | [7][9] |

Table 2: Effects of Pharmacological S1P2 Antagonism in Fibrosis Models This table summarizes the observed effects of S1P2-specific antagonists in both in vivo and in vitro models of fibrosis.

| Antagonist | Model System | Key Finding | Reference |

| JTE-013 | A549 Lung Epithelial Cells (in vitro) | Inhibited TGF-β1-induced increases in ECM accumulation and epithelial-mesenchymal transition.[2][3] | [2][3] |

| JTE-013 | SW620/5-FU Cells (in vitro) | A derivative of JTE-013 was shown to be an effective S1P2 antagonist.[11] | [11] |

| GLPG2938 | Bleomycin-Induced Fibrosis (in vivo) | Demonstrated good activity in reducing bleomycin-induced pulmonary fibrosis.[12][13] | [12][13] |

| S118 | Bleomycin-Induced Fibrosis (in vivo) | Found to be more effective than the approved anti-fibrotic drug pirfenidone in attenuating IPF markers.[11] | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of S1P2 in pulmonary fibrosis.

Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely utilized animal model to mimic the pathology of IPF and test therapeutic interventions.[14]

-

Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[14][15] All procedures must be approved by an Institutional Animal Care and Use Committee.[16]

-

Bleomycin Preparation: Lyophilized bleomycin sulfate is reconstituted in sterile, pyrogen-free saline immediately before use.[17] A typical dose ranges from 1.0 to 3.0 U/kg body weight.[15][17] The final volume for instillation is typically 30-50 µl per mouse.[17]

-

Intratracheal Instillation:

-

Mice are anesthetized (e.g., with isoflurane or ketamine/xylazine).

-

The anesthetized mouse is placed in a supine position on an intubation stand.[17]

-

The trachea is visualized using a light source, and a 20-22G catheter is carefully inserted past the vocal cords.[17]

-

The prepared bleomycin solution is slowly instilled through the catheter, often followed by a small air bolus (~50 µl) to ensure distribution throughout the lungs.[17]

-

-

Experimental Timeline & Analysis:

-

Inflammatory Phase: Analysis is typically performed 7 days post-instillation to assess acute inflammation.[2][3]

-

Fibrotic Phase: Analysis is performed 21 to 28 days post-instillation to assess peak fibrosis.[2][3][18]

-

Endpoints: Lungs are harvested for histological analysis (e.g., Masson's Trichrome or Sirius Red staining), quantification of collagen content (hydroxyproline assay), and gene expression analysis (qPCR).[14] Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltrates and soluble collagen levels.[9][14]

-

Protocol: In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is essential for screening anti-fibrotic compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts.[19][20]

-

Cell Source: Primary human lung fibroblasts isolated from IPF patients or healthy donors are used for maximal clinical relevance.[19][21]

-

Assay Setup:

-

FMT Induction and Compound Treatment:

-

Test compounds (e.g., S1P2 antagonists) are added to the cells, typically in an 8-point concentration curve.

-

Fibroblast-to-myofibroblast transition is induced by adding a pro-fibrotic stimulus, most commonly TGF-β1 (e.g., 1.25 ng/mL).[19]

-

Appropriate controls are included: a vehicle control (e.g., 0.1% DMSO) as a negative control and a TGF-β receptor inhibitor (e.g., SB525334) as a positive control for inhibition.[19]

-

-

Incubation and Readout:

-

Plates are incubated for approximately 72 hours post-stimulation to allow for myofibroblast differentiation.[19]

-

Cells are then fixed and permeabilized.

-

The primary readout is the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.[20][22] Cells are stained with an anti-α-SMA antibody and a nuclear counterstain (e.g., DAPI).

-

Plates are imaged using a high-content analysis (HCA) system, and algorithms are used to quantify α-SMA expression intensity and cell number (to assess cytotoxicity).[19][20]

-

References

- 1. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? [frontiersin.org]

- 6. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | PLOS One [journals.plos.org]

- 8. [PDF] Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | Semantic Scholar [semanticscholar.org]

- 9. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 16. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. newcellsbiotech.co.uk [newcellsbiotech.co.uk]

- 22. Functional evaluation of fibroblast-to-myofibroblast transition as an in vitro screening tool for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Probe CYM-5520: A Technical Guide for S1P2 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document provides a comprehensive technical overview of CYM-5520 as a chemical probe for the Sphingosine-1-Phosphate Receptor 2 (S1P2). It is critical to note that contrary to a potential misconception, CYM-5520 is a potent and selective agonist of the S1P2 receptor, not an antagonist. All experimental data support its role as an activator of the receptor.

Executive Summary

CYM-5520 is a pyrrolyl ketone derivative that has emerged as a valuable tool for investigating the physiological and pathological roles of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It is characterized as a potent, selective, and allosteric agonist. This guide details its chemical properties, pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical and Pharmacological Properties of CYM-5520

CYM-5520 is a synthetic small molecule designed to selectively activate the S1P2 receptor. Its allosteric mode of action means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, sphingosine-1-phosphate (S1P), binds. This property allows it to activate the receptor even in the presence of the native ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data for CYM-5520.

Table 1: Chemical Properties

| Property | Value | Citation(s) |

| Chemical Name | 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 345.39 g/mol | [1][2] |

| CAS Number | 1449747-00-5 | [1][2] |

| Appearance | Off-white solid | [2][3] |

| Purity | ≥98% (by HPLC) | [1][2] |

| Solubility | Soluble to 100 mg/mL in DMSO | [1][3] |

| Storage | Store at 2-8°C. Stock solutions are stable for up to 3 months at -20°C. | [2][3] |

Table 2: Pharmacological Profile

| Parameter | Value | Description | Citation(s) |

| Potency | |||

| EC₅₀ (S1P2) | 480 nM | Concentration for half-maximal response in S1P2 activation assays. | [1][3][4] |

| EC₅₀ (Wild Type S1P2) | 1.6 µM | Effective concentration for half-maximal response in a luciferase reporter assay. | [3][4] |

| EC₅₀ (Mutant S1P2) | 1.5 µM | Potency on a mutant S1P2 receptor where S1P binding is abolished, confirming an allosteric site. | [3][4] |

| Selectivity | |||

| S1P1, S1P3, S1P4, S1P5 | Inactive | Does not activate other S1P receptor subtypes. | [3][4][5] |

| Other Receptors | No significant activity | Tested against a panel of 29 other receptors and transporters without significant effect. | [1][3] |

| Mechanism of Action | |||

| Binding Mode | Allosteric Agonist | Binds to a site distinct from the S1P binding pocket and does not displace radiolabeled S1P. | [5][6][7] |

| Competition vs. JTE-013 | Not competitive | Binding is not competitive with the S1P2 antagonist JTE-013. | [5][6] |

| Competition vs. S1P | Not competitive | Does not displace the native ligand S1P from its binding site. | [5][7] |

S1P2 Signaling Pathways

Activation of the S1P2 receptor by an agonist like CYM-5520 initiates a cascade of intracellular signaling events. S1P2 is a G protein-coupled receptor (GPCR) that couples to multiple heterotrimeric G proteins, primarily Gα12/13, Gαq, and Gαi. This promiscuous coupling allows S1P2 to regulate a diverse range of cellular functions.[1][3]

Caption: S1P2 Receptor Signaling Cascade.

-

Gα12/13 Pathway: This is a major pathway for S1P2. It leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This cascade is primarily responsible for inhibiting cell migration and promoting the formation of stress fibers.[2][8]

-

Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[1][8]

-

Gαi Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can affect a variety of downstream targets, including Protein Kinase A (PKA).[1]

Experimental Protocols

The characterization of CYM-5520 as a selective S1P2 agonist relies on a suite of well-defined in vitro assays. Below are detailed methodologies for key experiments.

S1P2 Receptor Activation Assay (CRE-β-lactamase Reporter Assay)

This cell-based assay is used to quantify the agonist activity of a compound by measuring the activation of a downstream signaling pathway. S1P2 coupling to Gαi leads to inhibition of adenylyl cyclase and a decrease in cAMP. This assay uses a reporter gene, β-lactamase (bla), under the control of a cAMP response element (CRE). Forskolin is used to stimulate cAMP production, and an S1P2 agonist will inhibit this stimulation, leading to a measurable change in β-lactamase activity.

Objective: To determine the EC₅₀ of CYM-5520 at the S1P2 receptor.

Materials:

-

CHO-K1 cells stably co-expressing the human S1P2 receptor and a CRE-bla reporter construct.

-

Assay Medium: Opti-MEM or similar, supplemented with 0.5% charcoal/dextran-treated FBS.

-

CYM-5520 stock solution (e.g., 10 mM in DMSO).

-

Forskolin solution.

-

LiveBLAzer™ FRET-B/G Substrate.

-

384-well, black-walled, clear-bottom assay plates.

Procedure:

-

Cell Plating: Seed the S1P2-CRE-bla CHO-K1 cells into 384-well plates at a density of approximately 10,000 cells per well in 20 µL of assay medium. Incubate for 18-24 hours at 37°C in 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of CYM-5520 in assay medium. A typical concentration range would be from 100 µM down to 1 pM.

-

Compound Addition: Add 5 µL of the diluted CYM-5520 or control vehicle (DMSO) to the appropriate wells.

-

Forskolin Stimulation: Add 5 µL of forskolin solution to all wells (except for negative controls) to achieve a final concentration that stimulates ~80% of the maximal cAMP response.

-

Incubation: Incubate the plate for 4-5 hours at 37°C in 5% CO₂.

-

Substrate Loading: Prepare the LiveBLAzer™ FRET-B/G substrate solution according to the manufacturer's protocol. Add 6 µL of the substrate solution to each well.

-

Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at 409 nm and measure emission at 460 nm (blue) and 530 nm (green).

-

Data Analysis: Calculate the ratio of blue to green fluorescence for each well. Plot the emission ratio against the logarithm of the CYM-5520 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[7][9][10]

Caption: Workflow for CRE-bla Receptor Activation Assay.

Radioligand Binding Assay (Competitive)

This assay is used to determine if a compound binds to the same site as the native ligand (orthosteric site). It measures the ability of an unlabeled compound (the "competitor," e.g., CYM-5520) to displace a radioactively labeled ligand (e.g., [³³P]S1P) from the receptor.

Objective: To determine if CYM-5520 competes with S1P for binding to the S1P2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human S1P2 receptor.

-

Radioligand: [³³P]S1P or [³²P]S1P.

-

Unlabeled competitors: CYM-5520, unlabeled S1P (positive control).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[6]

-

96-well glass fiber (GF/B) filtration plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

50 µL of Assay Buffer containing a serial dilution of the competitor (CYM-5520 or unlabeled S1P).

-

50 µL of S1P2-containing cell membranes (typically 1-5 µg of protein per well).

-

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the competitor to bind to the membranes.

-

Radioligand Addition: Add 50 µL of Assay Buffer containing the radioligand ([³³P]S1P) at a final concentration near its Kd (e.g., 0.1-0.2 nM). This brings the total reaction volume to 150 µL.

-

Binding Incubation: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash each filter five times with 200 µL of ice-cold Assay Buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC₅₀ value. For CYM-5520, no displacement of [³³P]S1P is observed, confirming it does not bind to the orthosteric site.[5][6][7]

Conclusion

CYM-5520 is a well-characterized, potent, and selective allosteric agonist for the S1P2 receptor. Its unique mechanism of action and high selectivity make it an indispensable chemical probe for elucidating the complex roles of S1P2 signaling in various biological processes. The data and protocols presented in this guide provide a solid foundation for researchers utilizing CYM-5520 to explore S1P2 biology and its potential as a therapeutic target.

References

- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S1P2 receptor regulation of sphingosine-1-phosphate effects on conventional outflow physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AID 874 - Counterscreen for S1P2 Agonists: Dose Response High Throughput Cell-Based Screen to Identify Activators of CRE-BLA: S1P2 Purchased Analogues - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CYM-5520: A Technical Guide to its G-Protein-Coupled Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CYM-5520, a known allosteric agonist of the Sphingosine 1-phosphate receptor 2 (S1PR2). Understanding the on-target potency and off-target activity of molecular probes is critical for the accurate interpretation of experimental results and for the advancement of drug discovery programs. This document summarizes the quantitative data regarding CYM-5520's interaction with a panel of G-Protein-Coupled Receptors (GPCRs), details the experimental protocols used for these determinations, and illustrates the relevant biological and experimental workflows.

Selectivity Profile of CYM-5520

CYM-5520 has been identified as a highly selective agonist for the S1PR2.[1][2][3] Extensive screening has demonstrated its lack of activity at other closely related S1P receptor subtypes.[1][4] This high degree of selectivity makes CYM-5520 a valuable tool for investigating the specific physiological and pathophysiological roles of S1PR2.

Quantitative Data Summary

The following table summarizes the functional activity of CYM-5520 at various S1P receptor subtypes. The data clearly indicates that CYM-5520's agonist activity is confined to S1PR2.

| Receptor | Assay Type | Measured Activity (EC50) | Result | Source |

| S1PR2 | cAMP Response Assay | 1.6 µM | Full Agonist | [1][4] |

| S1PR2 | CRE-bla Reporter Assay | 480 nM | Agonist | [3][4] |